6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[1,2-c][1,3]thiazole core. The compound’s structure imparts significant chemical stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-c][1,3]thiazole core This core is synthesized through a series of cyclization reactions involving appropriate precursorsThe final step involves the esterification of the carboxylate groups using dimethyl sulfate under controlled conditions .
Chemical Reactions Analysis
6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. .
Scientific Research Applications
6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: Research has shown potential therapeutic applications, including antimicrobial and anticancer activities, due to its ability to interfere with specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular functions. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with essential biological processes .
Comparison with Similar Compounds
6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2,2-dioxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Dimethyl 2,2-dioxo-5-[4-(methyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to reduced lipophilicity and altered reactivity.
Dimethyl 2,2-dioxo-5-[4-(chloromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate: The presence of a chloromethyl group imparts different electronic and steric effects, influencing its chemical behavior
Properties
IUPAC Name |
dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO6S/c1-26-15(22)12-11-7-28(24,25)8-21(11)14(13(12)16(23)27-2)9-3-5-10(6-4-9)17(18,19)20/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOAYDXYXLQPBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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